4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one
Overview
Description
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is an organic compound characterized by a six-membered tetrahydropyran ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with an enone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate butenone precursor under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 3,4-dihydro-2H-pyran using Raney nickel as a catalyst . This process ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The enone can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block for polymers
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one involves its interaction with nucleophiles and electrophiles due to the presence of the enone moiety. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, making the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of tetrahydropyran derivatives.
Tetrahydropyran: A cyclic ether used as a protecting group in organic synthesis.
4-(Tetrahydro-2H-pyran-2-yl)oxybenzaldehyde: A compound with similar structural features used in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is unique due to its combination of a tetrahydropyran ring and an enone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-4-(oxan-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3,9H,4-7H2,1H3/b3-2+ |
InChI Key |
RQJFDCVHFWRDRX-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CCOCC1 |
Canonical SMILES |
CC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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